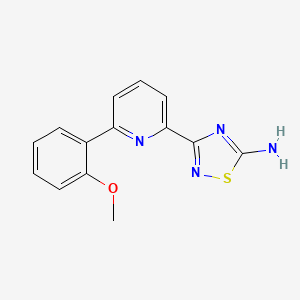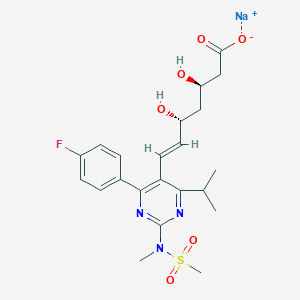
(3R,5R)-Rosuvastatin Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,5R)-Rosuvastatin Sodium Salt is a chemical compound used primarily as a medication to lower cholesterol levels and prevent cardiovascular disease. It belongs to a class of drugs known as statins, which work by inhibiting the enzyme HMG-CoA reductase, a key player in the production of cholesterol in the liver. This compound is known for its high efficacy and relatively low side effect profile compared to other statins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-Rosuvastatin Sodium Salt involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the lactone ring: This involves the reaction of a dihydroxy acid with a suitable lactonizing agent.
Introduction of the side chain: The side chain is introduced through a series of reactions including alkylation and esterification.
Hydrolysis and salt formation: The final step involves the hydrolysis of the ester to form the free acid, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to minimize impurities and ensure consistency in the final product.
化学反应分析
Types of Reactions
(3R,5R)-Rosuvastatin Sodium Salt undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Various substitution reactions can be carried out to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
科学研究应用
(3R,5R)-Rosuvastatin Sodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and its potential role in modulating biological pathways.
Medicine: Extensively researched for its cholesterol-lowering effects and its potential to reduce the risk of cardiovascular events.
Industry: Used in the formulation of pharmaceutical products and as a key ingredient in various therapeutic formulations.
作用机制
The primary mechanism of action of (3R,5R)-Rosuvastatin Sodium Salt involves the inhibition of HMG-CoA reductase, an enzyme responsible for the synthesis of cholesterol in the liver. By inhibiting this enzyme, the compound reduces the production of cholesterol, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood. This reduction in LDL cholesterol helps to prevent the buildup of plaque in the arteries, thereby reducing the risk of cardiovascular events.
相似化合物的比较
Similar Compounds
Atorvastatin Sodium Salt: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Simvastatin: A statin that is structurally similar but has different efficacy and side effect profiles.
Pravastatin Sodium: Known for its hydrophilic nature and different metabolic pathways.
Uniqueness
(3R,5R)-Rosuvastatin Sodium Salt is unique in its high potency and relatively low incidence of side effects compared to other statins. Its ability to significantly lower LDL cholesterol levels with a lower dose makes it a preferred choice for many patients.
属性
分子式 |
C22H27FN3NaO6S |
|---|---|
分子量 |
503.5 g/mol |
IUPAC 名称 |
sodium;(E,3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;/t16-,17+;/m0./s1 |
InChI 键 |
RGEBGDYYHAFODH-HQSWTOJGSA-M |
手性 SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |
规范 SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


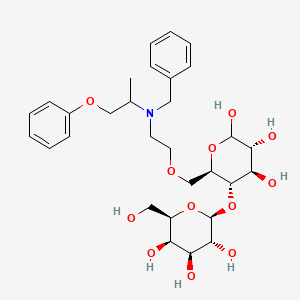
![(8R,9S,13S,14S,16R,17S)-6,6,7,7,9-pentadeuterio-13-methyl-11,12,14,15,16,17-hexahydro-8H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B13847758.png)
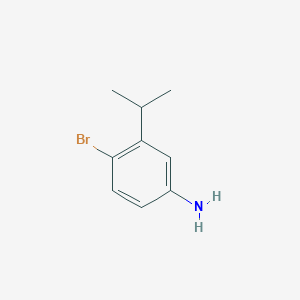


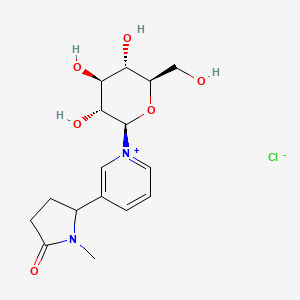
![ethyl 6-[(Z)-2-chloro-2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethenyl]pyridine-3-carboxylate](/img/structure/B13847800.png)






